molecular formula C14H20N2O3 B8643338 N-(Benzylcarbamoyl)-3-methyl-L-valine CAS No. 872703-74-7

N-(Benzylcarbamoyl)-3-methyl-L-valine

Katalognummer: B8643338
CAS-Nummer: 872703-74-7
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: DMGVZGTWFRGQDJ-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Benzylcarbamoyl)-3-methyl-L-valine is a modified amino acid derivative featuring a benzylcarbamoyl group attached to the α-amino group of 3-methyl-L-valine. This compound is structurally characterized by a branched valine side chain with a methyl group at the β-position and a benzylcarbamoyl moiety, which introduces aromatic and carbamate functionalities. Such modifications are often employed in medicinal chemistry to enhance metabolic stability or modulate biological activity.

Eigenschaften

CAS-Nummer

872703-74-7

Molekularformel

C14H20N2O3

Molekulargewicht

264.32 g/mol

IUPAC-Name

(2S)-2-(benzylcarbamoylamino)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)11(12(17)18)16-13(19)15-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,17,18)(H2,15,16,19)/t11-/m1/s1

InChI-Schlüssel

DMGVZGTWFRGQDJ-LLVKDONJSA-N

Isomerische SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)NCC1=CC=CC=C1

Kanonische SMILES

CC(C)(C)C(C(=O)O)NC(=O)NCC1=CC=CC=C1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Boron-Containing Benzylcarbamoyl Derivatives

Three boron-containing analogs synthesized in share the benzylcarbamoyl group but incorporate boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at varying phenyl positions. Key distinctions include:

Compound Yield Melting Point Key Structural Feature Potential Activity
N-(Benzylcarbamoyl)(3-boronate-phenyl)methyl-N-(4-methoxyphenyl)benzamide 82% 240–242°C Boronate at meta position Antifungal
N-(Benzylcarbamoyl)(4-boronate-phenyl)methyl-N-(4-methoxyphenyl)benzamide 66% 96–98°C Boronate at para position Antifungal
N-(Benzylcarbamoyl)(2-methoxy-5-boronate-phenyl)methyl-N-(4-methoxyphenyl)benzamide 76% 90–92°C Boronate with ortho-methoxy substitution Antifungal

These compounds exhibit significant variability in melting points, likely due to differences in molecular symmetry and intermolecular interactions. Their antifungal activity aligns with the known bioactivity of boronates, which often disrupt microbial cell walls.

Benzoyl Valine Derivatives

and describe benzoyl valine quasiracemates (e.g., N-benzoyl-L-valine) with trifluoromethyl (CF₃) or tert-butyl (t-Bu) substituents. Unlike N-(Benzylcarbamoyl)-3-methyl-L-valine, these derivatives lack the carbamate linkage and instead feature a benzoyl group directly bonded to valine. Key differences include:

  • Synthetic Routes : Benzoyl valines are synthesized via benzoyl chloride and valine under basic conditions, whereas the carbamoyl group in the target compound would require reaction with benzyl isocyanate or a similar carbamoylating agent.
  • Crystallographic Behavior : Quasiracemates like CF₃-substituted benzoyl valines exhibit unique hydrogen-bonding patterns and packing motifs due to steric and electronic effects, which could differ from carbamoyl analogs.

N-Benzyloxycarbonyl-L-valine (Z-L-valine)

Listed in , Z-L-valine replaces the carbamoyl group with a benzyloxycarbonyl (Z) protecting group. This compound is widely used in peptide synthesis but lacks the methyl substitution at the valine β-carbon. Its lower steric hindrance compared to this compound may influence solubility and reactivity in coupling reactions.

1-Benzyl-3-cyanoacetylurea

highlights 1-benzyl-3-cyanoacetylurea, a urea derivative with a benzylcarbamoyl group and cyanoacetamide side chain. While structurally distinct from the valine-based target compound, it underscores the versatility of benzylcarbamoyl moieties in conferring thermal stability and hydrogen-bonding capacity.

Key Research Findings and Implications

  • Bioactivity : Boronate-containing benzylcarbamoyl compounds show promise as antifungals, whereas benzoyl valines are studied for their supramolecular assembly properties.
  • Synthetic Flexibility : The carbamoyl group in this compound offers a modular site for further functionalization, unlike the more stable benzoyl or Z groups.
  • Thermal Properties: Higher melting points in boronate derivatives (e.g., 240°C) suggest stronger crystalline lattice forces compared to non-boronate analogs.

Vorbereitungsmethoden

Activated Carbamate Intermediates

An alternative approach employs in situ activation of the carbamate group. For example, the use of benzyl chloroformate (Cbz-Cl) with 3-methyl-L-valine in alkaline aqueous conditions generates a reactive intermediate, which is subsequently treated with benzylamine to install the benzylcarbamoyl group. This method, inspired by N-carbobenzoxy-L-valine synthesis (), avoids the toxicity of free isocyanates. Key parameters include maintaining a pH of 9–10 using sodium hydroxide and cooling the reaction to 15–25°C to suppress hydrolysis. Ethyl acetate extraction and recrystallization from hexane/ethyl acetate mixtures yield the product in 80–85% purity.

Stereoselective Alkylation and Protecting Group Strategies

Preserving the stereochemical integrity of 3-methyl-L-valine during benzylcarbamoyl installation is critical. Side reactions such as racemization are mitigated through strategic use of protecting groups and low-temperature conditions.

Boronate-Mediated Protection

A novel method derived from BACE-1 inhibitor synthesis () utilizes boronate esters to protect the α-carboxylic acid group of 3-methyl-L-valine. The amino group is then exposed for carbamoylation with benzyl isocyanate in tetrahydrofuran (THF) at −20°C. After deprotection with aqueous HCl, the product is isolated with >95% enantiomeric excess (ee). This method, though efficient, requires anhydrous conditions and specialized reagents, limiting its industrial applicability.

Solid-Phase Synthesis Adaptations

Solid-phase peptide synthesis (SPPS) techniques, as detailed in N-methyl amino acid protocols (), have been adapted for N-(benzylcarbamoyl)-3-methyl-L-valine. The amino acid is anchored to a Wang resin via its carboxylic acid, and the free amine is reacted with benzyl isocyanate in the presence of diisopropylethylamine (DIEtA). Cleavage from the resin using trifluoroacetic acid (TFA) yields the product in 70–80% yield. This method excels in scalability and purity but necessitates specialized equipment.

Comparative Analysis of Solvent Systems and Catalysts

The choice of solvent and catalyst significantly impacts reaction efficiency and product purity.

Solvent System Catalyst Temperature Yield Purity
Ethyl acetateNone25°C65%88%
DMFDIEtA0°C78%92%
THFBoronate−20°C82%95%

Data synthesized from,, and demonstrate that polar aprotic solvents like DMF and THF enhance reactivity, while boronate catalysts improve stereoselectivity.

Industrial-Scale Purification Techniques

Post-synthetic purification is paramount for pharmaceutical-grade material. Patent details a multi-step process involving:

  • Liquid-liquid extraction with methylene chloride to remove unreacted benzyl isocyanate.

  • Washing with 10% sodium chloride to eliminate residual catalysts.

  • Crystallization from ethanol/water mixtures to achieve >99% purity.

These steps, combined with vacuum distillation at temperatures below 50°C (), ensure minimal thermal degradation.

Challenges and Innovations in Byproduct Mitigation

A persistent challenge is the formation of N,N-bis(benzylcarbamoyl) derivatives , which arise from over-alkylation. Patent addresses this by gradual reagent addition over 4–8 hours, reducing byproduct formation to <2%. Additionally, replacing sodium hydroxide with potassium carbonate in aqueous phases ( ) minimizes hydrolysis of the carbamoyl group.

Q & A

Q. How does this compound compare to other Cbz-protected amino acids in peptide synthesis?

  • Methodological Answer : Compared to Cbz-leucine, the 3-methyl group reduces coupling efficiency by 15–20% but enhances protease resistance in final peptides. Benchmark studies use:
  • SPPS with Fmoc/t-Bu chemistry.
  • Cleavage kinetics assays (e.g., trypsin digestion over 24 hours) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.